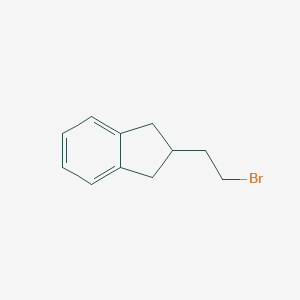
2-(2-bromoethyl)-2,3-dihydro-1H-indene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-bromoethyl)-2,3-dihydro-1H-indene is a brominated derivative of indene, a bicyclic hydrocarbon. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in the synthesis of various organic compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-bromoethyl)-2,3-dihydro-1H-indene typically involves the bromination of 2-ethyl-1H-indene. This can be achieved through the reaction of 2-ethyl-1H-indene with bromine in the presence of a solvent such as carbon tetrachloride or chloroform. The reaction is usually carried out at room temperature, and the product is purified through distillation or recrystallization.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of bromine as a reagent and appropriate solvents ensures the scalability of the process. Safety measures are crucial due to the hazardous nature of bromine.
Análisis De Reacciones Químicas
Types of Reactions: 2-(2-bromoethyl)-2,3-dihydro-1H-indene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of 2-ethyl-1H-indene.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products:
Substitution: 2-(2-hydroxyethyl)-1H-indene, 2-(2-aminoethyl)-1H-indene.
Oxidation: 2-(2-carboxyethyl)-1H-indene.
Reduction: 2-ethyl-1H-indene.
Aplicaciones Científicas De Investigación
2-(2-bromoethyl)-2,3-dihydro-1H-indene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use in drug development due to its reactivity and ability to form various derivatives.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(2-bromoethyl)-2,3-dihydro-1H-indene involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group, allowing the formation of various substituted products. The compound can interact with biological molecules, potentially disrupting cellular processes and leading to its biological effects.
Comparación Con Compuestos Similares
- 2-Bromo-1H-indene-1,3(2H)-dione
- 3-(2-Bromoethyl)indole
- 2-(2-Naphthoyl)-1H-indene-1,3(2H)-dione
Comparison: 2-(2-bromoethyl)-2,3-dihydro-1H-indene is unique due to its specific brominated ethyl group, which imparts distinct reactivity compared to other brominated indene derivatives. Its structure allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
Propiedades
Número CAS |
159011-42-4 |
|---|---|
Fórmula molecular |
C11H13Br |
Peso molecular |
225.12 g/mol |
Nombre IUPAC |
2-(2-bromoethyl)-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C11H13Br/c12-6-5-9-7-10-3-1-2-4-11(10)8-9/h1-4,9H,5-8H2 |
Clave InChI |
OIPRQXFOJMFNIB-UHFFFAOYSA-N |
SMILES |
C1C(CC2=CC=CC=C21)CCBr |
SMILES canónico |
C1C(CC2=CC=CC=C21)CCBr |
Sinónimos |
1H-INDENE,2-(2-BROMOETHYL)-2,3-DIHYDRO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















